Solstitialin A 13-acetate
Overview
Description
Solstitialin A 13-acetate is a sesquiterpene lactone, a class of organic compounds known for their diverse biological activitiesThis compound has garnered interest due to its potential allelopathic properties, which means it can inhibit the growth of competing plant species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Solstitialin A 13-acetate typically involves the extraction of sesquiterpene lactones from the leaves of Centaurea solstitialis. The process includes:
Extraction: The leaves are subjected to solvent extraction using organic solvents like methanol or ethanol.
Purification: The crude extract is then purified using chromatographic techniques such as column chromatography.
Industrial Production Methods: While industrial production methods are not extensively documented, the process would likely involve large-scale extraction and purification techniques, followed by chemical modification to produce the acetate derivative.
Chemical Reactions Analysis
Types of Reactions: Solstitialin A 13-acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the acetate group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Solstitialin A 13-acetate has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: Its allelopathic properties make it a subject of interest in ecological studies, particularly in understanding plant-plant interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Solstitialin A 13-acetate involves its interaction with cellular pathways and molecular targets. It is believed to:
Inhibit Enzymes: It can inhibit specific enzymes involved in plant growth and development.
Disrupt Cellular Processes: It interferes with cellular processes such as cell division and nutrient uptake.
Induce Oxidative Stress: It may induce oxidative stress in target plants, leading to cell damage and growth inhibition.
Comparison with Similar Compounds
Solstitialin A 13-acetate can be compared with other sesquiterpene lactones such as:
Cynaropicrin: Another sesquiterpene lactone with similar allelopathic properties.
Aguerin B: Known for its biological activities, including antimicrobial effects.
Nanocosan: A branched sesquiterpene lactone with unique chemical properties.
Uniqueness: this compound is unique due to its specific acetylation at the 13th position, which may confer distinct biological activities compared to its non-acetylated counterparts .
Properties
IUPAC Name |
[(3R,3aR,6aR,8S,9aR,9bR)-3,8-dihydroxy-6,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-3-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O6/c1-8-4-5-12-15(14-9(2)13(19)6-11(8)14)23-16(20)17(12,21)7-22-10(3)18/h11-15,19,21H,1-2,4-7H2,3H3/t11-,12+,13-,14-,15-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVYFPUTCCJWCJ-ODIPTECFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(C2CCC(=C)C3CC(C(=C)C3C2OC1=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@]1([C@@H]2CCC(=C)[C@@H]3C[C@@H](C(=C)[C@@H]3[C@H]2OC1=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24470-33-5 | |
Record name | Solstitialin A 13-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024470335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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